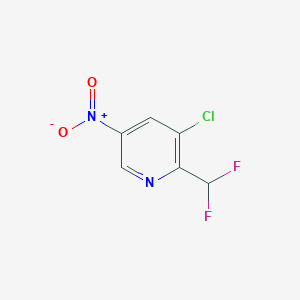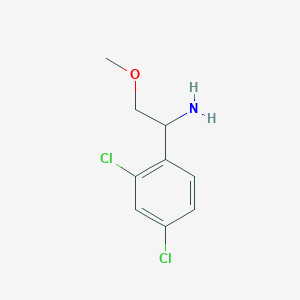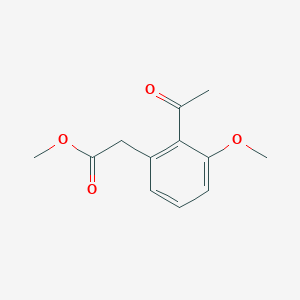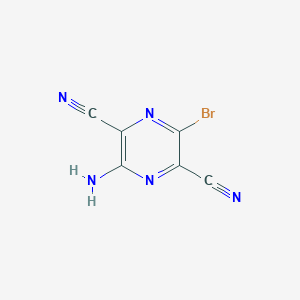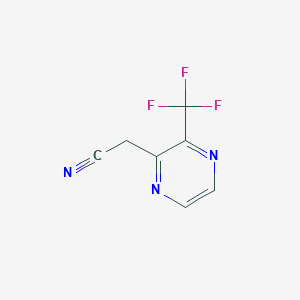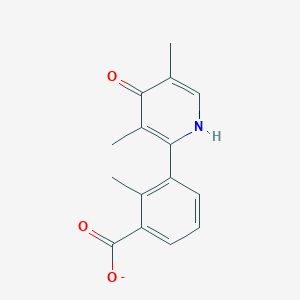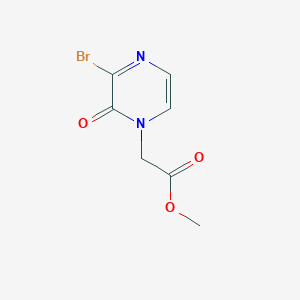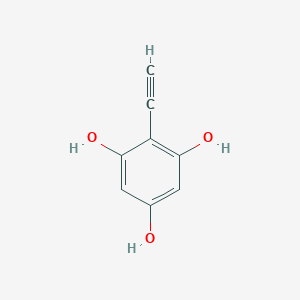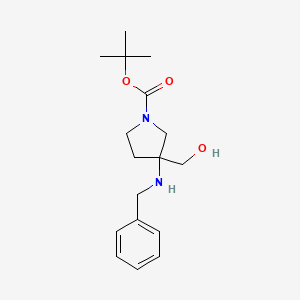
(1-(Trifluoromethyl)-1H-pyrazol-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(Trifluoromethyl)-1H-pyrazol-3-yl)methanol: is an organic compound that features a trifluoromethyl group attached to a pyrazole ring, which is further connected to a methanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of pyrazole derivatives . This process involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts under radical conditions.
Industrial Production Methods: Industrial production of (1-(Trifluoromethyl)-1H-pyrazol-3-yl)methanol may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors for the lithiation of pyrazole derivatives followed by electrophilic trapping has been reported as an efficient method for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: (1-(Trifluoromethyl)-1H-pyrazol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of trifluoromethyl pyrazole carboxylic acid.
Reduction: Formation of trifluoromethyl pyrazole alcohol.
Substitution: Formation of trifluoromethyl pyrazole derivatives with various substituents.
Applications De Recherche Scientifique
Chemistry: (1-(Trifluoromethyl)-1H-pyrazol-3-yl)methanol is used as a building block in the synthesis of more complex organic molecules. Its trifluoromethyl group imparts unique electronic properties that are valuable in the design of new materials and catalysts .
Biology and Medicine: The compound is investigated for its potential use in pharmaceuticals due to its ability to modulate biological activity. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug molecules .
Industry: In the agrochemical industry, this compound is used in the development of new pesticides and herbicides. Its unique properties make it an effective agent in protecting crops from pests and diseases .
Mécanisme D'action
The mechanism by which (1-(Trifluoromethyl)-1H-pyrazol-3-yl)methanol exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparaison Avec Des Composés Similaires
Trifluoromethanol: A simpler compound with a trifluoromethyl group attached to a hydroxyl group.
Trifluoromethyl ketones: Compounds with a trifluoromethyl group attached to a carbonyl group.
Trifluoromethyl ethers: Compounds with a trifluoromethyl group attached to an ether linkage.
Uniqueness: (1-(Trifluoromethyl)-1H-pyrazol-3-yl)methanol is unique due to the presence of both a trifluoromethyl group and a pyrazole ring. This combination imparts distinct electronic and steric properties that are not found in simpler trifluoromethyl compounds. These properties make it a valuable building block in the synthesis of complex molecules with specific biological and chemical activities .
Propriétés
Formule moléculaire |
C5H5F3N2O |
|---|---|
Poids moléculaire |
166.10 g/mol |
Nom IUPAC |
[1-(trifluoromethyl)pyrazol-3-yl]methanol |
InChI |
InChI=1S/C5H5F3N2O/c6-5(7,8)10-2-1-4(3-11)9-10/h1-2,11H,3H2 |
Clé InChI |
ISYDZNAOMKBTCN-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(N=C1CO)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetic acid, [(phenylmethyl)imino]-, ethyl ester](/img/structure/B15223944.png)
